molecular formula C16H15N3O2S2 B3015695 (2-Ethylbenzo[d]thiazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797367-50-0

(2-Ethylbenzo[d]thiazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No. B3015695
CAS RN: 1797367-50-0
M. Wt: 345.44
InChI Key: AYTGHSRZJIFMIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2-Ethylbenzo[d]thiazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone” is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring and an azetidine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a benzothiazole ring, which is a type of heterocyclic aromatic compound, and an azetidine ring, which is a type of saturated heterocycle .

Scientific Research Applications

Antioxidant Applications

Thiazole derivatives have been recognized for their potential as antioxidants . The thiazole ring can stabilize free radicals, which are harmful to biological systems. This compound could be explored for its efficacy in preventing oxidative stress-related diseases, such as neurodegenerative disorders and cancers .

Analgesic and Anti-inflammatory Applications

The analgesic properties of thiazole derivatives make them suitable for pain relief research. Additionally, anti-inflammatory activities are crucial in the treatment of chronic inflammation and autoimmune diseases. This compound could be part of novel therapeutic agents targeting pain and inflammation pathways .

Antimicrobial and Antifungal Applications

Thiazoles have shown promise as antimicrobial and antifungal agents. This compound could be investigated for its effectiveness against various bacterial and fungal strains, contributing to the development of new antibiotics and antifungals with lesser side effects .

Antiviral and Antiretroviral Applications

Given the ongoing need for antiviral drugs, especially in the wake of pandemics, thiazole derivatives like this compound could be pivotal in the synthesis of new antiviral and antiretroviral medications, potentially offering treatments for diseases like HIV .

Antitumor and Cytotoxic Applications

The cytotoxic activity of thiazole compounds is significant for cancer research. This compound could be utilized in the design of chemotherapeutic agents that target tumor cells while minimizing damage to healthy cells .

Neuroprotective Applications

Thiazole derivatives have been associated with neuroprotective effects. Research into this compound could lead to breakthroughs in protecting neuronal health and combating neurological conditions such as Alzheimer’s disease .

Antihypertensive and Cardiovascular Applications

The antihypertensive activity of thiazoles can be harnessed for cardiovascular research. This compound might be instrumental in developing new drugs to manage hypertension and associated cardiovascular risks .

Agricultural Applications

Thiazole derivatives have also been explored for their herbicidal activities. This compound could be studied for its potential use in agriculture to control weeds and enhance crop yield .

Future Directions

The future research directions for this compound could involve studying its biological activity, as benzothiazole derivatives have shown promise in various areas of medicinal chemistry .

properties

IUPAC Name

(2-ethyl-1,3-benzothiazol-6-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-2-14-18-12-4-3-10(7-13(12)23-14)15(20)19-8-11(9-19)21-16-17-5-6-22-16/h3-7,11H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTGHSRZJIFMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC(C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethylbenzo[d]thiazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.